N-methyl-2-(6-oxo-2-((3-(trifluoromethyl)benzyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide
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Description
N-methyl-2-(6-oxo-2-((3-(trifluoromethyl)benzyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H14F3N3O2S and its molecular weight is 357.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Applications
N-methyl-2-(6-oxo-2-((3-(trifluoromethyl)benzyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide is related to compounds with significant antitumor properties. For instance, analogs like N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid have been synthesized and evaluated as antitumor agents. These compounds demonstrate dual inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial enzymes in cancer cell proliferation (Gangjee et al., 2005).
Structural Studies
The structural properties of similar compounds are integral to their pharmacological effects. Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, for example, reveal insights into the molecular conformation that could influence their biological activity. These compounds show a folded conformation about the methylene C atom, which could be pivotal in their interactions with biological targets (Subasri et al., 2016).
Synthesis and Biological Evaluation of Analogues
Other related compounds, like classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, are synthesized as potential dual TS and DHFR inhibitors. Their synthesis involves various arylthiols attached to a key intermediate, demonstrating effective antitumor properties in vitro (Gangjee et al., 2009).
Cascade Reactions for Heterocyclic Syntheses
Thioueido-acetamides, closely related to the compound , are used in cascade reactions for the synthesis of various heterocycles. This demonstrates the versatility of the core structure in generating pharmacologically relevant molecules (Schmeyers & Kaupp, 2002).
Effects on Antifolate and Antitumor Activity
Research has also explored the effects of structural modifications on antifolate and antitumor activity. This includes investigations into the impact of methyl substitution and conformational restriction on the biological activity of related compounds (Gangjee et al., 2000).
Properties
IUPAC Name |
N-methyl-2-[6-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c1-19-12(22)6-11-7-13(23)21-14(20-11)24-8-9-3-2-4-10(5-9)15(16,17)18/h2-5,7H,6,8H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAZKSMFDKXTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.